2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899905-41-0
VCID: VC11899989
InChI: InChI=1S/C23H23ClFN3OS/c24-17-7-5-16(6-8-17)21-22(28-23(27-21)13-3-1-2-4-14-23)30-15-20(29)26-19-11-9-18(25)10-12-19/h5-12H,1-4,13-15H2,(H,26,29)
SMILES: C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Molecular Formula: C23H23ClFN3OS
Molecular Weight: 444.0 g/mol

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

CAS No.: 899905-41-0

Cat. No.: VC11899989

Molecular Formula: C23H23ClFN3OS

Molecular Weight: 444.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide - 899905-41-0

Specification

CAS No. 899905-41-0
Molecular Formula C23H23ClFN3OS
Molecular Weight 444.0 g/mol
IUPAC Name 2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C23H23ClFN3OS/c24-17-7-5-16(6-8-17)21-22(28-23(27-21)13-3-1-2-4-14-23)30-15-20(29)26-19-11-9-18(25)10-12-19/h5-12H,1-4,13-15H2,(H,26,29)
Standard InChI Key WQKFBVNAAZZYMZ-UHFFFAOYSA-N
SMILES C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Canonical SMILES C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Introduction

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound featuring a unique spirocyclic structure, which is significant in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound belongs to the category of diazaspiro compounds, known for their diverse biological properties.

Synthesis and Characterization

The synthesis of 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure at each stage of synthesis.

Biological Activities and Potential Applications

Compounds with similar structures have shown significant interactions with protein targets involved in various disease pathways, suggesting potential applications in drug development. The unique structural features of this compound may allow it to interact effectively with biological targets, making it a candidate for therapeutic applications.

Potential ApplicationDescription
Medicinal ChemistryPotential lead compound for drug development targeting various diseases.
Biological TargetsMay interact with specific receptors or enzymes involved in disease pathways.
Therapeutic ApplicationsCould be used in developing treatments for diseases where similar compounds have shown efficacy.

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